molecular formula C16H16INO B4221512 3-iodo-N-[1-(4-methylphenyl)ethyl]benzamide

3-iodo-N-[1-(4-methylphenyl)ethyl]benzamide

Cat. No.: B4221512
M. Wt: 365.21 g/mol
InChI Key: IRGOQQOMWOPEFN-UHFFFAOYSA-N
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Description

3-iodo-N-[1-(4-methylphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring, along with a 4-methylphenyl group and an ethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[1-(4-methylphenyl)ethyl]benzamide typically involves the following steps:

    Iodination of Benzamide: The initial step involves the iodination of benzamide. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.

    N-Alkylation: The iodinated benzamide is then subjected to N-alkylation with 1-(4-methylphenyl)ethylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[1-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide and ethylamine moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate and solvents such as toluene or ethanol.

Major Products

    Substitution Reactions: Products include azides, nitriles, and thioethers.

    Oxidation and Reduction: Products include oxidized or reduced forms of the benzamide and ethylamine moieties.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

3-iodo-N-[1-(4-methylphenyl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-iodo-N-[1-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the benzamide moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[1-(4-methylphenyl)ethyl]benzamide
  • 3-chloro-N-[1-(4-methylphenyl)ethyl]benzamide
  • 3-fluoro-N-[1-(4-methylphenyl)ethyl]benzamide

Uniqueness

3-iodo-N-[1-(4-methylphenyl)ethyl]benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.

Properties

IUPAC Name

3-iodo-N-[1-(4-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c1-11-6-8-13(9-7-11)12(2)18-16(19)14-4-3-5-15(17)10-14/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGOQQOMWOPEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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